molecular formula C12H4Br6O2 B3302680 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol CAS No. 918404-67-8

2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol

Cat. No.: B3302680
CAS No.: 918404-67-8
M. Wt: 659.6 g/mol
InChI Key: XBMXJJKKPYEAJM-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol (CAS 918404-67-8) is a high-molecular-weight, polybrominated aromatic compound with the molecular formula C12H4Br6O2 and an exact mass of 653.53100 . This structural class of brominated phenols is of significant interest in specialized research and development fields. A key application area for such polybrominated phenols is in the synthesis of advanced functional materials. They serve as crucial precursors for the development of phthalocyanine compounds, which are macrocyclic complexes studied for their unique optical properties, potential use in photodynamic therapy (PDT) for cancer treatment, and applications in semiconductor devices and chemical sensors . The incorporation of multiple bromine atoms can influence the aggregation behavior and electronic characteristics of these materials, allowing researchers to fine-tune their properties . Furthermore, polybrominated phenolic compounds are investigated as building blocks for flame retardants and as intermediates in organic synthesis, particularly in reactions that form diaryl ether linkages . Research also indicates that structurally similar brominated phenols are naturally biosynthesized by marine bacteria, highlighting their relevance in environmental chemistry and the study of natural organobromine production . This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,6-tribromo-5-(2,4,5-tribromophenoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O2/c13-4-1-6(15)8(2-5(4)14)20-9-3-7(16)10(17)12(19)11(9)18/h1-3,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMXJJKKPYEAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)OC2=CC(=C(C(=C2Br)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30846094
Record name 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30846094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

659.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918404-67-8
Record name 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30846094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Architecture, Stereochemistry, and Analogous Structures

Systematic Nomenclature and Detailed Structural Characterization of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol

The systematic name, this compound, precisely describes the molecular structure of this compound. It consists of two phenyl rings linked by an ether oxygen. One of the phenyl rings is substituted with three bromine atoms at positions 2, 3, and 6, and a hydroxyl group at position 5. The second phenyl ring is attached via the ether linkage at position 1 of the first ring and is itself substituted with three bromine atoms at positions 2, 4, and 5.

This compound is also a hexabrominated diphenyl ether, meaning it contains a total of six bromine atoms. A common nomenclature system for PBDEs and their derivatives uses the prefix "BDE" followed by a number. While a specific BDE number for this compound is not readily found in the literature, it can be considered a hydroxylated derivative of a hexabromodiphenyl ether. For instance, a related compound, 6-hydroxy-2,2',4,4',5-pentabromodiphenyl ether, is a known metabolite.

Detailed structural characterization of such complex molecules typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods would confirm the connectivity of the atoms and the specific positions of the bromine and hydroxyl substituents on the phenyl rings. However, specific spectroscopic data for this compound is not widely available in public scientific literature, indicating it may be a less common or less studied isomer.

Positional Isomerism and Stereochemical Considerations within Hydroxylated Polybrominated Diphenyl Ether (HO-PBDE) Frameworks

The complexity of HO-PBDEs arises from the numerous possibilities for positional isomerism. This refers to the different arrangements of bromine atoms and the hydroxyl group on the two phenyl rings. For a hexabrominated diphenyl ether, there are 42 possible congeners (isomers) epa.gov. The addition of a hydroxyl group further increases this number.

The position of the hydroxyl group is a critical factor influencing the properties of HO-PBDEs. Hydroxylation can occur at ortho, meta, or para positions relative to the ether linkage chemistrysteps.comdifferencebetween.com.

Ortho-hydroxylated PBDEs: The hydroxyl group is located at a position adjacent to the ether bridge (e.g., position 2 or 6). These are often naturally produced by marine organisms acs.org.

Meta-hydroxylated PBDEs: The hydroxyl group is located at a position two carbons away from the ether bridge (e.g., position 3 or 5).

Para-hydroxylated PBDEs: The hydroxyl group is located at the position opposite to the ether bridge (e.g., position 4).

Metabolites of PBDEs in organisms are often found to be meta- or para-hydroxylated nih.gov. In contrast, naturally occurring HO-PBDEs typically have the hydroxyl group in the ortho position acs.org. The subject of this article, this compound, has a hydroxyl group at the meta-position (position 5), suggesting it could be a metabolic product of a parent PBDE.

Stereochemistry, the three-dimensional arrangement of atoms, is another important aspect. The two phenyl rings in PBDEs are not typically in the same plane (coplanar) due to the steric hindrance from the bromine atoms, especially those in the ortho positions. This twisting of the molecule can lead to atropisomerism, where the rotation around the ether bond is restricted, resulting in stable, non-superimposable mirror images (enantiomers). However, the specific stereochemical properties of this compound have not been extensively studied.

Table 1: Comparison of Properties Based on Hydroxyl Group Position in HO-PBDEs
Hydroxyl PositionTypical OriginGeneral Structural Feature
OrthoNatural Production (e.g., marine algae)-OH group adjacent to the ether linkage.
MetaMetabolism of PBDEs-OH group two carbons away from the ether linkage.
ParaMetabolism of PBDEs-OH group opposite to the ether linkage.

Structural Relationships to Parent Brominated Phenols and Other Polybrominated Diphenyl Ethers (PBDEs)

The structure of this compound is directly related to simpler brominated phenols and its parent PBDEs.

Relationship to Brominated Phenols:

The building blocks of this molecule are essentially two different tribromophenol units. One can envision its synthesis or breakdown involving precursors like 2,3,6-tribromophenol (B1355272) and 2,4,5-tribromophenol (B77500). Brominated phenols, such as the widely studied 2,4,6-tribromophenol (B41969), are used as intermediates in the synthesis of PBDEs and other brominated flame retardants wikipedia.org. They are also found as environmental contaminants themselves who.int.

Relationship to Polybrominated Diphenyl Ethers (PBDEs):

This compound is a hydroxylated metabolite of a hexabromodiphenyl ether (hexaBDE). The parent hexaBDE would have the same bromine substitution pattern but without the hydroxyl group. The metabolic process, often mediated by cytochrome P450 enzymes, introduces the hydroxyl group onto one of the phenyl rings. The properties and environmental fate of HO-PBDEs can be significantly different from their parent PBDEs. For instance, HO-PBDEs are generally more polar and can have different toxicological profiles nih.gov.

The vast number of possible PBDE congeners leads to a wide array of potential hydroxylated metabolites. The specific congener formed depends on the parent PBDE and the metabolic pathways involved.

Table 2: Structural Relationship to Parent Compounds
CompoundStructural Relationship to this compound
2,3,6-TribromophenolA potential precursor or building block for one of the phenyl rings.
2,4,5-TribromophenolA potential precursor or building block for the other phenyl ring.
Hexabromodiphenyl Ether (unspecified isomer)The parent compound from which the hydroxylated derivative is formed through metabolism.

Synthetic Methodologies and Reaction Pathways

Formation as Byproducts or Transformational Intermediates in Industrial Chemical Synthesis

Polybrominated phenoxyphenols are not typically desired products of major industrial processes but can be formed as unintentional byproducts or as intermediates in the transformation of other chemicals. Their formation is often linked to processes involving brominated compounds and phenols at high temperatures or under specific chemical conditions.

Brominated phenols are widely used as intermediates in the synthesis of brominated flame retardants (BFRs), fungicides, and herbicides. researchgate.net For example, 2,4,6-tribromophenol (B41969) is a high-production-volume chemical used to produce more complex flame retardants. researchgate.net During these manufacturing processes, or during the subsequent use and disposal of products containing BFRs, side reactions can lead to the formation of various brominated byproducts.

Furthermore, the incineration of hazardous waste containing brominated materials can create conditions suitable for the formation of polybrominated compounds. researchgate.net Bromophenoxy radicals (BPRs) are recognized as key intermediates in the formation of toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during combustion processes. nih.gov These radicals can be generated from the reaction of bromophenols with H and OH radicals at high temperatures. nih.gov The coupling of such radicals or their reaction with other phenolic compounds could potentially lead to the formation of complex polybrominated phenoxyphenols.

The environmental degradation of larger BFRs, such as polybrominated diphenyl ethers (PBDEs), can also yield brominated phenolic compounds. researchgate.net While specific data on the formation of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol as a byproduct is scarce, the formation of various brominated phenolic compounds, hydroxylated PBDEs, and hydroxylated polybrominated biphenyls has been demonstrated in laboratory settings that simulate environmental conditions, such as the oxidation of phenol (B47542) in the presence of bromide ions and manganese oxides. nih.gov

Table 3: Potential Sources of Brominated Phenoxyphenol Byproducts

Source/Process Precursors Conditions Potential Byproducts
BFR Synthesis Brominated phenols, other reagents Industrial reaction conditions Impurities, related brominated compounds
Waste Incineration Brominated plastics, BFRs High temperatures Bromophenoxy radicals, PBDD/Fs, other polybrominated compounds researchgate.netnih.gov
Environmental Degradation PBDEs, other BFRs UV photolysis, biological processes Brominated phenols, hydroxylated PBDEs researchgate.net

Environmental Occurrence and Spatiotemporal Distribution

Detection and Quantification in Abiotic Environmental Compartments (e.g., Sediments, Water, Air)

For instance, 2,4,6-tribromophenol (B41969) (2,4,6-TBP), a simpler but related compound, has been detected in various environmental matrices. In estuarine sediments, concentrations of 2,4,6-TBP have been found to range significantly, with some studies reporting levels up to 3,690 µg/kg dry weight who.int. In aquatic environments, while some highly brominated phenols are not commonly detected in surface fresh water, the chlorination of water containing bromide ions can lead to the formation of various brominated phenols who.int.

Airborne distribution is also a known pathway for brominated phenols. For example, air concentrations of 2,4,6-TBP have been measured, particularly in areas with industrial activity such as waste incineration, with reported values reaching up to 380 ng/m³ who.int. The physicochemical properties of these compounds, such as their vapor pressure, will determine their partitioning between the vapor and particulate phases in the atmosphere who.int. Given the structural similarities, it is plausible that 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol, if present in the environment, would also be found in sediments, water, and air, with its distribution governed by its specific chemical properties.

Table 1: Representative Concentrations of Related Brominated Phenols in Abiotic Environments

CompoundEnvironmental MatrixLocationConcentration Range
2,4,6-TribromophenolEstuarine SedimentRhône River, France26 - 3,690 ng/g dry weight nih.gov
2,4,6-TribromophenolRiver and Marine SedimentOsaka, Japan0.8 - 36 µg/kg dry weight nih.gov
2,4,6-TribromophenolFreshwater SedimentRedondo Beach, CA0.3 - 0.8 µg/kg nih.gov
2,4,6-TribromophenolRaw Flue Gas (Hazardous Waste Incinerator)Norrtorp, Sweden<14 - 380 ng/m³ who.int

Biotic Accumulation and Detection in Non-Human Organisms (e.g., Marine Fauna, Aquatic Biota)

While there is no specific data on the bioaccumulation of this compound, the accumulation of other brominated compounds in a variety of organisms is well-documented. Polybrominated diphenyl ethers and other brominated phenols are known to bioaccumulate in marine food webs nih.govnih.gov.

Simple brominated phenols have been identified in numerous marine organisms who.int. For example, 2,4,6-TBP has been found in molluscs and crustaceans at mean concentrations of up to 198 and 2,360 µg/kg dry weight, respectively, and in marine fish at levels up to 39 µg/kg dry weight who.int. The potential for bioconcentration of 2,4,6-TBP in aquatic organisms is considered to be moderate to high who.int.

More complex hydroxylated PBDEs (OH-PBDEs), which are structurally analogous to the subject compound, have been detected in various marine species mdpi.com. These compounds can be formed through the metabolic transformation of anthropogenic PBDEs mdpi.com. The presence of these metabolites in wildlife, such as in the blood plasma of rats exposed to PBDEs and in Baltic Sea salmon, indicates that such complex phenols are persistent and can accumulate in organisms acs.org. Given its lipophilic nature, it is highly probable that this compound would also bioaccumulate in aquatic and marine fauna if it were present in their environment.

Table 2: Examples of Bioaccumulation of Related Brominated Compounds in Biota

CompoundOrganismTissueMean Concentration
2,4,6-TribromophenolMolluscsEdible portionsup to 198 µg/kg dry weight who.int
2,4,6-TribromophenolCrustaceansEdible portionsup to 2,360 µg/kg dry weight who.int
2,4,6-TribromophenolMarine FishEdible portionsup to 39 µg/kg dry weight who.int
6-hydroxy-2,2',4,4'-tetrabromodiphenyl etherHumanBloodDetected acs.org
Hydroxylated PBDEsBaltic Sea SalmonBloodDetected acs.org

Elucidation of Natural Biosynthesis Pathways by Marine Organisms

A significant source of polybrominated diphenyl ethers and related compounds in the marine environment is natural biosynthesis by various organisms nih.govosti.gov. Marine sponges of the order Dysideidae are prolific producers of PBDEs nih.govosti.gov. Recent research has identified that cyanobacterial endosymbionts within these sponges possess the biosynthetic gene clusters responsible for PBDE production nih.govosti.gov. This discovery provides a genetic and molecular basis for the natural formation of these complex brominated compounds in the marine environment nih.govosti.gov.

Other marine organisms, including macroalgae and marine bacteria, are also known to produce brominated phenols nih.govbris.ac.uk. For example, 2,4,6-TBP is a known natural metabolite of various marine species, including seaweed and sponges bris.ac.uk. These naturally produced bromophenols are believed to contribute to the characteristic "ocean-like" flavor of seafood bris.ac.uk.

Furthermore, complex brominated phenols with a diphenyl ether structure, such as 2,3,5-Tribromo-6-(2,4-dibromophenoxy)phenol and 3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol, have been isolated from marine sponges like Lamellodysidea herbacea and Dysidea nih.govebi.ac.uk. The existence of these naturally occurring, structurally similar compounds strongly suggests that a biosynthetic pathway for this compound could exist in certain marine organisms.

Anthropogenic Sources, Including Degradation and Transformation of Brominated Flame Retardants (BFRs)

Anthropogenic activities are a major source of brominated compounds in the environment. While there is no information on the direct industrial production or use of this compound, it could potentially be formed as a degradation or transformation product of commercially used brominated flame retardants (BFRs).

Many BFRs are known to degrade in the environment through processes such as photolysis (degradation by light) and metabolism in organisms researchgate.netnih.govnih.gov. For example, 2,4,6-TBP is not only used as a chemical intermediate in the synthesis of other BFRs but is also a known degradation product of larger BFR molecules like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE) and tetrabromobisphenol A (TBBPA) nih.govnih.gov. The photodegradation of novel BFRs such as 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) has also been shown to produce various debromination products nih.gov.

The transformation of PBDEs can lead to the formation of hydroxylated PBDEs (OH-PBDEs), which are structurally analogous to the subject compound mdpi.comacs.orgdiva-portal.org. These transformations can occur both abiotically in the environment and biotically through metabolism in organisms mdpi.comacs.org. The oxidative coupling of simpler bromophenols is another identified pathway for the formation of more complex OH-PBDEs in both natural and engineered processes tandfonline.com. It is therefore plausible that this compound could be an as-yet-unidentified transformation product of one or more commercially used BFRs.

Environmental Fate, Degradation Kinetics, and Transformation Products

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For complex halogenated compounds like 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol, the primary abiotic mechanisms are photodegradation, thermal degradation, and reductive debromination.

While no specific photodegradation studies for this compound are available, research on related BFRs provides insight into likely pathways. The photodegradation of the novel BFR 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine (TTBP-TAZ) under simulated sunlight has been shown to proceed via sequential debromination, where bromine atoms are progressively removed from the aromatic rings. nih.govresearchgate.net This process leads to the formation of a series of lesser-brominated byproducts. nih.gov Direct photolysis is a significant degradation mechanism for TTBP-TAZ, a process that is likely applicable to other complex brominated molecules. nih.gov

It is plausible that this compound would undergo a similar process. Upon exposure to ultraviolet (UV) radiation in sunlight, the carbon-bromine bonds would be susceptible to cleavage, resulting in the formation of various lower-brominated hydroxylated diphenyl ethers. The specific byproducts would depend on which bromine atoms are preferentially removed.

Table 1: Potential Photodegradation Pathways of Brominated Compounds

Degradation Pathway Description Potential Byproducts of this compound
Sequential Debromination Stepwise removal of bromine atoms from the aromatic rings upon exposure to UV light. Hydroxylated penta-, tetra-, and tribromodiphenyl ethers.

| Photo-Fries Rearrangement | A rearrangement reaction of the phenyl ester, which could potentially alter the structure. | Isomeric transformation products. |

Specific data on the thermal degradation of this compound is not documented. However, studies on other BFRs, such as 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), indicate that thermal decomposition at high temperatures leads to the formation of simpler brominated compounds. nih.govresearchgate.net The primary thermal decomposition products of BTBPE at 340°C are 2,4,6-tribromophenol (B41969) and vinyl 2,4,6-tribromophenyl (B11824935) ether. researchgate.net

Prolonged exposure to heat can also lead to the formation of hazardous byproducts, including hydrogen bromide and polybrominated dibenzo-p-dioxins (PBDDs). nih.govresearchgate.net The thermal degradation of tetrabromobisphenol A (TBBPA) derivatives can produce significant amounts of various bromophenols, such as 2-bromophenol, 4-bromophenol, 2,4-dibromophenol (B41371), and 2,4,6-tribromophenol. cetjournal.it It is therefore highly probable that the pyrolytic transformation of this compound would involve the cleavage of the ether linkage, leading to the formation of various tribromophenols and potentially PBDDs.

In anaerobic environments such as sediments, reductive debromination is a key degradation pathway for PBDEs. berkeley.edu This process is mediated by anaerobic bacteria that use the brominated compounds as electron acceptors. Studies have shown that various anaerobic microbial cultures, including those containing Dehalococcoides species, can debrominate higher brominated diphenyl ethers into lower brominated congeners. berkeley.edu For instance, octa-BDE mixtures can be transformed into hepta-, hexa-, penta-, and tetra-BDEs. berkeley.edu

Although not specifically studied for this compound, it is expected that this compound would also be susceptible to reductive debromination in anoxic conditions. This would result in the formation of a mixture of lesser-brominated OH-PBDEs, which may have different toxicity and bioavailability profiles compared to the parent compound.

Biotic Degradation and Biotransformation Pathways

Biotic processes involve the transformation of chemicals by living organisms, from microbes to complex animals. These pathways are critical in determining the ultimate fate and persistence of environmental contaminants.

The microbial degradation of this compound has not been specifically investigated. However, extensive research on simpler bromophenols like 2,4,6-tribromophenol (TBP) demonstrates that various bacterial strains are capable of their degradation. For example, bacteria such as Cupriavidus sp., Rhodococcus erythropolis, and Pseudomonas fluorescens can degrade TBP. uniba.sknih.govresearchgate.net

The degradation mechanisms involve dehalogenation reactions, which are key to detoxifying the compound. One novel pathway identified in Cupriavidus sp. involves consecutive oxidative and hydrolytic debromination reactions, transforming TBP into 6-bromo-1,2,4-benzenetriol, which then undergoes ring cleavage. nih.govbohrium.com Given that this compound contains bromophenol moieties, it is conceivable that similar microbial pathways could initiate its breakdown, likely starting with the cleavage of the ether bond or debromination of one of the aromatic rings.

There are no studies on the in vivo biotransformation of this compound. However, research on related BFRs in various organisms provides a framework for predicting its metabolic fate.

In vitro studies using rat and human liver microsomes have shown that the novel BFR TTBP-TAZ can be rapidly metabolized to 2,4,6-TBP, indicating that complex BFRs can be sources of simpler, more widely detected bromophenols in biota. nih.govresearchgate.net The metabolism of 2,4,6-TBP itself can lead to debrominated products like 2,4-dibromophenol (2,4-DBP) and 4-bromophenol. nih.gov

Studies in plants have also revealed complex metabolic pathways. In rice, 2,4,6-TBP was found to undergo numerous transformations, including debromination, hydroxylation, methylation, and conjugation with sulfates and glycosides. nih.gov Remarkably, this study also identified the formation of more complex and toxic compounds like OH-PBDEs and PBDD/Fs through dimeric reactions of the parent compound. nih.gov

In aquatic organisms, the metabolism of PBDEs has been observed. For example, Chinook salmon liver microsomes were shown to slowly debrominate BDE-99 (a pentabromodiphenyl ether) to BDE-49 (a tetrabromodiphenyl ether), demonstrating that debromination is a relevant metabolic pathway in fish. nih.gov

Based on these findings, it can be hypothesized that this compound, if taken up by non-human organisms, would likely undergo several metabolic transformations.

Table 2: Potential In Vivo Biotransformation Pathways and Metabolites

Metabolic Pathway Description Potential Metabolites of this compound
Debromination Enzymatic removal of one or more bromine atoms. Lower-brominated hydroxylated diphenyl ethers.
Hydroxylation Addition of hydroxyl (-OH) groups to the aromatic rings. Dihydroxylated hexabrominated diphenyl ethers.
Methylation Addition of a methyl group to a hydroxyl group, forming a methoxy (B1213986) group. Hexabrominated methoxy-hydroxydiphenyl ether.
Conjugation Attachment of endogenous molecules like sulfates or glucuronic acid to the hydroxyl group to increase water solubility and facilitate excretion. Sulfate and glucuronide conjugates.

| Ether Bond Cleavage | Breaking of the ether linkage connecting the two phenyl rings. | Various tribromophenols. |

Environmental Persistence, Mobility, and Potential for Bioaccumulation in Non-Human Systems

Following a comprehensive search of scientific literature and environmental databases, no specific data was found for the environmental persistence, mobility, or bioaccumulation of the chemical compound This compound .

The requested detailed research findings and data tables for this specific compound are not available in the public domain or scientific literature based on the conducted searches. Information exists for related classes of compounds, such as other hydroxylated polybrominated diphenyl ethers (OH-PBDEs) or simpler brominated phenols like 2,4,6-tribromophenol, but per the instructions to focus solely on the specified compound, this information cannot be presented as a substitute.

Therefore, it is not possible to provide an analysis of the environmental fate, including persistence, mobility in soil and water, or the potential for bioaccumulation in non-human organisms, for this compound.

Advanced Analytical Methodologies for Detection and Characterization

Sample Preparation and Extraction Techniques for Complex Environmental and Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol, ensuring its efficient isolation from interfering matrix components. The choice of extraction technique is dictated by the nature of the sample matrix, whether environmental (e.g., soil, sediment, water) or biological (e.g., tissues, serum, milk).

For solid matrices such as soil and sediment, traditional Soxhlet extraction using a mixture of hexane (B92381) and acetone (B3395972) is a well-established and robust method for extracting polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites. rsc.org An alternative, pressurized liquid extraction (PLE) , also known as accelerated solvent extraction (ASE), offers advantages in terms of reduced solvent consumption and extraction time.

In the context of biological samples, which are often rich in lipids, a multi-step clean-up procedure is imperative. This typically involves lipid removal through techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid. nih.govSolid-phase extraction (SPE) is a widely used technique for both environmental and biological samples. For water samples, SPE cartridges packed with sorbents like polystyrene-divinylbenzene can effectively concentrate phenols. nih.gov For more complex matrices, a combination of different sorbents may be employed to achieve selective extraction. For instance, a mixed-mode SPE procedure combining a hydrophobic sorbent (C18) with an anion exchange sorbent has been developed to overcome interferences from dissolved organic carbon in water samples. nih.gov

Matrix solid-phase dispersion (MSPD) presents a streamlined approach for the simultaneous extraction and clean-up of analytes from solid and semi-solid biological samples. nih.gov This technique involves blending the sample with a solid support (e.g., silica) and packing the mixture into a column, from which the analytes are then eluted with an appropriate solvent.

A common workflow for the analysis of OH-PBDEs, including this compound, in biological samples involves initial extraction with organic solvents, followed by clean-up steps to remove lipids and other interferences. This can include partitioning with potassium hydroxide (B78521) to separate the phenolic OH-PBDEs from neutral PBDEs. chemicalbook.com

Table 1: Overview of Sample Preparation and Extraction Techniques

Technique Matrix Applicability Principle Advantages Disadvantages
Soxhlet Extraction Solid (Soil, Sediment) Continuous solid-liquid extraction with a cycling solvent. Robust, well-established. Time-consuming, large solvent volume.
Pressurized Liquid Extraction (PLE) Solid (Soil, Sediment) Extraction with solvents at elevated temperature and pressure. Faster, less solvent than Soxhlet. Requires specialized equipment.
Solid-Phase Extraction (SPE) Liquid (Water), Extracts from solid/biological samples Partitioning of analytes between a solid sorbent and a liquid phase. Selective, can concentrate analytes. Sorbent selection is critical.
Gel Permeation Chromatography (GPC) Biological Extracts Size-exclusion chromatography to remove large molecules like lipids. Effective for lipid removal. Can be time-consuming.
Matrix Solid-Phase Dispersion (MSPD) Biological Tissues Simultaneous extraction and clean-up by dispersing the sample on a solid support. Streamlined process, reduces solvent use. Sorbent and solvent optimization required.

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Complex Mixtures

Chromatographic separation is essential for resolving this compound from its isomers and other co-extracted compounds prior to detection. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the cornerstone techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group, OH-PBDEs like this compound typically require derivatization prior to GC-MS analysis to improve their volatility and chromatographic behavior. nist.gov A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts the hydroxyl group into a less polar silylether. chemicalbook.com Separation is commonly achieved on low-polarity capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or Rxi-5ms). researchgate.netrsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly coupled with tandem mass spectrometry (LC-MS/MS), has emerged as a preferred method for the analysis of OH-PBDEs as it often does not require derivatization. chemicalbook.com This direct analysis simplifies sample preparation and avoids potential artifacts from the derivatization step. Reversed-phase chromatography using C18 columns is typically employed for the separation of these compounds.

A "one-shot" analytical method using GC coupled to tandem mass spectrometry (GC-MS/MS) has been developed for the simultaneous analysis of PBDEs, OH-PBDEs, and their methoxylated analogues (MeO-BDEs) in human breast milk and serum. chemicalbook.com This approach involves derivatization of the OH-PBDEs, allowing for their analysis alongside the neutral compounds in a single chromatographic run. chemicalbook.com

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation and Quantification of Trace Levels

Mass spectrometry provides the high sensitivity and selectivity required for the detection and quantification of trace levels of this compound in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) , often coupled with GC (GC/HRMS), is a highly reliable technique for the analysis of PBDEs and related compounds. HRMS offers excellent selectivity and sensitivity by providing accurate mass measurements, which helps to distinguish the target analyte from matrix interferences.

Tandem Mass Spectrometry (MS/MS) , available with both GC and LC systems, offers an additional layer of selectivity and is particularly useful for analyzing complex samples. In MS/MS, a specific precursor ion of the target analyte is selected and fragmented, and the resulting product ions are monitored. This technique, often performed in the selected reaction monitoring (SRM) mode, significantly reduces background noise and enhances the signal-to-noise ratio, enabling the quantification of analytes at very low concentrations. The fragmentation patterns observed in MS/MS spectra also provide valuable structural information, aiding in the identification of the compound. For instance, the BDE spectra are typically characterized by the molecular ion cluster (M+) and a fragment cluster corresponding to the loss of two bromine atoms ([M-Br2]+).

Electron capture negative ionization (ECNI) is a frequently used ionization technique in GC-MS for the analysis of halogenated compounds like OH-PBDEs, as it provides high sensitivity. researchgate.net However, it generally monitors for the bromide ions (m/z 79 and 81), which can make it difficult to differentiate between structural isomers. chemicalbook.com

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance) for Structural Confirmation

While chromatographic and mass spectrometric techniques are powerful for detection and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unambiguous structural confirmation of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Chiral Analysis for Enantiomeric Profiling in Environmental Samples

The presence of stereogenic centers in some brominated flame retardants can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. The environmental biodegradation of chiral contaminants is often stereospecific, meaning that one enantiomer may be degraded at a different rate than the other. Therefore, enantioselective analysis is a valuable tool for investigating the fate and transformation of these compounds in the environment.

While it is not explicitly stated in the provided search results whether this compound is chiral, if it possesses atropisomerism due to restricted rotation around the ether linkage, it could exist as a pair of enantiomers. The enantioselective analysis of such chiral brominated flame retardants can be performed using either gas chromatography or liquid chromatography coupled with various chiral stationary phases (CSPs). These chiral columns are designed to interact differently with each enantiomer, allowing for their separation and individual quantification. This enantiomeric profiling can provide insights into the biotic versus abiotic transformation processes of the compound in environmental samples.

Table 2: Summary of Advanced Analytical Techniques

Technique Application Key Information Provided
GC-MS Separation and detection of volatile/derivatized analytes. Retention time, mass spectrum for identification.
LC-MS/MS Separation and detection of non-volatile/polar analytes. Retention time, precursor/product ion transitions for quantification and confirmation.
HRMS High-selectivity detection and quantification. Accurate mass for unambiguous elemental composition.
NMR Spectroscopy Definitive structural confirmation. Detailed information on molecular structure and connectivity.
Chiral Chromatography Separation of enantiomers. Enantiomeric ratio for studying stereospecific processes.

Mechanistic Biological Investigations in Non Human Models

Molecular Interactions with Endogenous Proteins and Receptors

The potential for 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol and structurally related hydroxylated polybrominated diphenyl ethers (OH-PBDEs) to interact with endogenous transport proteins, particularly transthyretin (TTR), has been a subject of scientific investigation. TTR is a crucial transport protein for thyroid hormones, and its binding by xenobiotics can lead to disruptions in thyroid hormone homeostasis. researchgate.net

In vitro competitive binding assays have demonstrated that several hydroxylated brominated flame retardants are potent competitors for the thyroxine (T4) binding site on human TTR. researchgate.net Notably, the binding affinity of OH-PBDEs to TTR is significantly influenced by the degree and position of bromine substitution. researchgate.net

A study by Meerts et al. (2000) investigated the binding of several OH-PBDEs to human TTR. While this compound was not directly tested, structurally analogous compounds, such as 2,6-dibromo-4-(2,4,6-tribromophenoxy)phenol, exhibited significant binding affinity. This compound, which shares the tribromophenoxy moiety, was found to be a more potent competitor for T4 binding to TTR than T4 itself. researchgate.net The relative potencies of these compounds highlight the structural requirements for strong TTR binding, particularly the presence of hydroxyl groups and specific bromine substitution patterns that mimic the natural ligand, T4. researchgate.net

The following interactive data table summarizes the in vitro TTR-binding affinities of several hydroxylated PBDEs that are structurally related to this compound, as reported by Meerts et al. (2000).

These findings suggest that this compound, due to its structural similarities to these potent TTR binders, likely also interacts with and competes for binding sites on transthyretin and other thyroid hormone transport proteins.

Perturbation of Endocrine Systems in Non-Mammalian Vertebrates (e.g., Fish, Eels)

The endocrine-disrupting potential of brominated flame retardants and their metabolites, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs), has been documented in various non-mammalian vertebrate models, particularly fish. researchgate.netmdpi.com While direct studies on this compound in fish or eels are limited, research on structurally related compounds provides insights into its potential effects on their endocrine systems.

OH-PBDEs have been shown to interfere with the thyroid hormone system in fish. mdpi.com For instance, exposure of zebrafish larvae to 2,4,6-tribromophenol (B41969), a related brominated phenol (B47542), resulted in a significant increase in whole-body thyroxine (T4) content, indicating a disruption of the thyroid endocrine system. nih.govresearchgate.net This exposure also led to the downregulation of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis, such as those encoding for corticotropin-releasing hormone, thyrotropin-releasing hormone, and thyroid-stimulating hormone. nih.gov Furthermore, the expression of the transthyretin (TTR) gene and protein was significantly increased, suggesting a compensatory response to the altered thyroid hormone levels. nih.gov

In addition to thyroid disruption, OH-PBDEs can exhibit estrogenic activity. Studies have shown that hydroxylated metabolites of PBDEs can bind to the estrogen receptor-alpha (ERα), with para-hydroxylated metabolites generally showing higher affinity than ortho-hydroxylated ones. nih.govnih.gov This interaction can lead to the induction of estrogen-responsive genes. nih.gov The weak estrogenic effects of some parent PBDE mixtures are thought to be due to their metabolic activation into these more active hydroxylated forms. nih.govnih.gov

The following table summarizes the observed endocrine-disrupting effects of compounds structurally related to this compound in fish models.

Given these findings, it is plausible that this compound could exert similar endocrine-disrupting effects in non-mammalian vertebrates by interfering with both the thyroid and estrogen signaling pathways.

Cellular and Subcellular Effects in In Vitro Systems (e.g., Apoptosis Induction, Oxidative Stress Responses)

In vitro studies using various cell lines have provided evidence for the cytotoxic effects of brominated phenols, including the induction of apoptosis and oxidative stress.

A study investigating the antineoplastic activity of naturally occurring marine compounds found that 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol, an isomer of the subject compound, induced apoptosis in Jurkat J16 and Ramos cell lines. The half-maximal inhibitory concentrations (IC50) for this compound were in the low micromolar range after 72 hours of exposure, indicating significant cytotoxic potential. The induction of apoptosis was confirmed by an increase in caspase-3 activity.

The following interactive data table presents the IC50 values for 4,5,6-tribromo-2-(2′,4′-dibromophenoxy)phenol in different cell lines.

Other brominated phenols, such as 2,4,6-tribromophenol, have also been shown to induce apoptosis in human peripheral blood mononuclear cells. nih.gov The mechanisms underlying this apoptosis induction are complex and can involve an increase in intracellular calcium levels, activation of caspases (including caspase-3, -8, and -9), and cleavage of poly(ADP-ribose) polymerase-1 (PARP-1). nih.govnih.gov

Furthermore, some brominated compounds have been linked to the generation of reactive oxygen species (ROS) and the induction of oxidative stress. For example, bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether, a related bromophenol, was found to protect HaCaT skin cells from oxidative damage by activating the Nrf2-mediated antioxidant pathway. researchgate.net Conversely, exposure to other brominated flame retardants has been associated with the downregulation of genes associated with oxidative stress, potentially promoting tumorigenesis. nih.gov These findings suggest that this compound may also modulate cellular redox balance and induce apoptosis through various signaling pathways.

Metabolic Pathway Modulation in Non-Human Biota

The metabolic fate of this compound in non-human biota has not been directly studied. However, research on the metabolism of its constituent parts, polybrominated diphenyl ethers (PBDEs) and brominated phenols, provides a strong basis for predicting its biotransformation pathways.

In various organisms, PBDEs can undergo metabolic transformation through several pathways, including hydroxylation, debromination, and conjugation. In vitro studies with human hepatocytes have shown that BDE-99, a pentabrominated diphenyl ether, is metabolized to form 2,4,5-tribromophenol (B77500) and monohydroxylated pentabrominated diphenyl ether metabolites. mdpi.com This indicates that cleavage of the ether bond is a plausible metabolic route.

Similarly, 2,4,6-tribromophenol is known to be metabolized in different organisms. In rice plants, for example, 2,4,6-tribromophenol undergoes a variety of transformations, including debromination, hydroxylation, methylation, and conjugation with sulfates and glycosides. noaa.gov These metabolic processes generally aim to increase the water solubility of the compound to facilitate its excretion.

Based on these findings, the metabolism of this compound in non-human biota is likely to involve:

Hydroxylation: The addition of hydroxyl groups to the aromatic rings.

Ether Bond Cleavage: Breaking the ether linkage to form brominated phenols and other metabolites.

Debromination: The removal of bromine atoms, leading to the formation of less brominated congeners.

Conjugation: The addition of endogenous molecules such as glucuronic acid, sulfate, or glutathione (B108866) to increase water solubility and facilitate elimination.

The specific metabolites formed and the predominant metabolic pathways will likely vary depending on the species, its enzymatic capabilities, and the exposure conditions. The biotransformation of this compound could lead to the formation of metabolites with either increased or decreased toxicity compared to the parent compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental physicochemical properties of OH-PBDEs. exlibrisgroup.comrsc.org These studies provide a molecular-level understanding of structure, stability, and reactivity.

Researchers have utilized DFT to compute a range of molecular descriptors for various OH-PBDE congeners. exlibrisgroup.comrsc.org These calculations help in understanding the molecule's intrinsic properties without the need for empirical measurement. Key computed parameters include dissociation constants (pKa), which indicate the tendency of the phenolic proton to dissociate in a solution, and solvation free energies, which describe the energetics of dissolving the compound in different media. diva-portal.org

Furthermore, quantum chemical methods are used to determine electronic properties that govern reactivity. nih.gov These include the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which relates to a molecule's ability to accept electrons, and the electrophilicity index (ω), a measure of its tendency to react as an electrophile. nih.gov Such parameters are vital for developing Quantitative Structure-Activity Relationship (QSAR) models that can predict the biological activity or toxicity of related compounds. nih.gov DFT has also been successfully employed to investigate the kinetics and mechanisms of the atmospheric photooxidation of polybrominated diphenyl ethers (PBDEs) by hydroxyl (·OH) radicals, a primary degradation pathway in the environment. acs.org

Table 1: Examples of Quantum Chemically Calculated Properties for Representative OH-PBDEs

PropertyDescriptionTypical Calculated Values (Range)Reference
pKa Acid dissociation constant of the phenolic group.6.5 - 8.5 exlibrisgroup.com
Solvation Free Energy The energy change when a molecule is transferred from a vacuum to a solvent.Varies by solvent and congener. diva-portal.org
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity.Negative values, indicating ability to accept electrons. nih.gov
Electrophilicity (ω) A measure of the ability of a molecule to accept electrons.Higher values suggest greater electrophilic reactivity. nih.gov

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how OH-PBDEs interact with biological macromolecules. nih.gov Due to their structural similarity to endogenous thyroid hormones, a primary focus of this research has been on their interactions with proteins in the thyroid system, such as thyroid hormone receptors (TRs) and the transport protein transthyretin (TTR). nih.govresearchgate.net

Molecular docking studies predict the preferred binding orientation of a ligand (the OH-PBDE) within the binding site of a receptor (e.g., TRβ). nih.gov These simulations have shown that hydrogen bonding between the hydroxyl group of the OH-PBDE and specific amino acid residues, such as Arginine (Arg) and Isoleucine (Ile) in the TRβ binding pocket, is a critical interaction. nih.govresearchgate.net Electrostatic interactions also play a significant role in the binding process. nih.gov

Molecular dynamics simulations build upon docking results by simulating the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. nih.gov These combined computational approaches have been used to develop 3D-QSAR models that correlate the three-dimensional structure of OH-PBDEs with their observed thyroid hormone activity. nih.gov Studies on TTR have revealed that increased bromination on the phenolic ring enhances binding affinity, with some OH-PBDEs showing binding potencies comparable to or even exceeding that of the natural hormone thyroxine. researchgate.net

Table 2: Key Interactions and Binding Insights from Docking OH-PBDEs with Thyroid Receptors

Interacting Residues (TRβ)Interaction TypeSignificanceReference
Arg282, Ile276 Hydrogen BondingAnchors the hydroxyl group of the OH-PBDE within the binding pocket. nih.gov
Arg282, Arg320 Salt Bridges / ElectrostaticStabilizes the ligand, particularly for compounds with acidic moieties. amazonaws.com
Hydrophobic Residues van der Waals / Hydrophobic InteractionsStabilize the brominated phenyl rings within the largely hydrophobic ligand-binding pocket. researchgate.net

Environmental Fate Modeling and Predictive Chemical Behavior

Computational models are essential for predicting the environmental transport, distribution, and persistence of compounds like 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol. Multimedia environmental fate models, such as fugacity-based models, are used to estimate how a chemical will partition among different environmental compartments like air, water, soil, and sediment. nih.govnih.gov

A critical input parameter for these models is the octanol-water partition coefficient (log Kow or log P), which describes a chemical's lipophilicity. exlibrisgroup.com For OH-PBDEs, log P values can be computationally predicted using quantum chemical methods. diva-portal.org Generally, higher degrees of bromination lead to higher log P values, indicating a greater tendency to associate with organic matter in soil and sediment rather than remaining in water. nih.gov Modeling results for PBDEs consistently show that they have a high affinity for partitioning into sediments and soils. nih.gov

Degradation is another key aspect of environmental fate. Computational studies can help predict degradation pathways, such as atmospheric photolysis. acs.orgresearchgate.net The persistence of these compounds is often estimated by their degradation half-lives. While specific half-life data for most OH-PBDEs are scarce, data for the parent PBDEs show that persistence generally increases with the degree of bromination. osti.gov For instance, the estimated whole-body half-life in humans for hexabromodiphenyl ether (BDE-153) is estimated to be between 6.5 and 11.7 years. osti.gov

Table 3: Predicted Environmental Partitioning for Representative PBDEs using Fugacity Models

Compound ClassAir (%)Water (%)Soil (%)Sediment (%)Reference
Lower-brominated PBDEs Higher %Lower %Moderate %Moderate % nih.gov
Higher-brominated PBDEs Lower %Lower %Higher %Highest % nih.gov

Table 4: Estimated Environmental Half-Lives for Parent PBDE Congeners

CompoundCompartmentEstimated Half-LifeReference
BDE-99 (Penta-BDE) Air (Atmosphere)~2.9 - 5.5 years nih.gov
BDE-153 (Hexa-BDE) Air (Atmosphere)~2.9 - 5.5 years nih.gov
BDE-209 (Deca-BDE) Air (Atmosphere)~12 years nih.gov

Research Gaps and Future Directions in 2,3,6 Tribromo 5 2,4,5 Tribromophenoxy Phenol Research

Comprehensive Elucidation of Environmental Cycling and Mass Balance

A fundamental knowledge gap exists regarding the environmental lifecycle of 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol. There is currently no available data on its sources, release pathways, environmental transport, or ultimate fate. Research on other PBDEs indicates that they partition into sediments and soils, which can act as long-term reservoirs, releasing the compounds back into the water column. nih.gov The more volatile, lower-brominated congeners are more likely to undergo long-range atmospheric transport. researchgate.net However, without specific data for this hydroxylated hexabromo- congener, its behavior remains speculative.

Future research must prioritize:

Source Identification : Determining whether this compound is a byproduct of industrial processes, a degradation product of commercial PBDE mixtures, or a naturally occurring substance in marine environments, as has been observed for other OH-PBDEs. mdpi.comacs.org

Environmental Fate Modeling : Conducting studies to determine key physicochemical properties such as water solubility, vapor pressure, and partition coefficients (Kow, Koa, Koc). This data is essential for modeling its distribution and persistence in various environmental compartments (air, water, soil, sediment). nih.govacs.org

Mass Balance Studies : Developing a comprehensive mass balance model to quantify the inputs, outputs, and accumulation of the compound in specific ecosystems, particularly in regions with high historical or current use of brominated flame retardants.

Table 1: Essential Physicochemical and Environmental Fate Parameters for Future Research

ParameterDefinitionImportanceCurrent Data for this compound
Log Kow (Octanol-Water Partition Coefficient)Measures a chemical's lipophilicity and potential to bioaccumulate in fatty tissues.Predicts bioaccumulation potential in organisms.Not Available
Log Koc (Organic Carbon-Water Partition Coefficient)Indicates the tendency of a chemical to adsorb to soil and sediment organic matter. acs.orgPredicts mobility in soil and partitioning to sediment. acs.orgNot Available
Vapor PressureIndicates the tendency of a substance to evaporate.Determines partitioning between atmospheric and condensed phases.Not Available
Aqueous Photolysis Half-LifeTime required for 50% of the compound to degrade in water due to sunlight. nih.govAssesses persistence in aquatic environments. nih.govNot Available
Biodegradation Half-Life (Aerobic/Anaerobic)Time required for 50% of the compound to be broken down by microorganisms.Determines persistence in soil, sediment, and wastewater treatment.Not Available

In-depth Mechanistic Understanding of Biological Interactions in Diverse Non-Human Biological Systems

The biological effects of this compound are entirely unknown. Studies on analogous OH-PBDEs have demonstrated significant biological activity, often exceeding that of their parent PBDE compounds. mdpi.comnih.gov These metabolites can exhibit endocrine-disrupting effects, including binding to thyroid hormone receptors and transthyretin, which can disrupt thyroid hormone homeostasis. nih.govnih.gov Furthermore, neurotoxicity and impacts on steroidogenesis have been reported for other OH-PBDEs. mdpi.comjst.go.jp

Critical future research directions include:

Ecotoxicological Profiling : Conducting standardized toxicity tests on a range of non-human organisms representing different trophic levels (e.g., algae, invertebrates, fish, birds) to determine acute and chronic toxicity endpoints.

Endocrine Disruption Assays : Investigating the potential for this specific isomer to interfere with hormonal systems, focusing on thyroid, estrogen, and androgen pathways, as these are known targets for other OH-PBDEs. nih.govnih.gov

Mechanistic Toxicology : Utilizing in vitro and in silico methods to explore the molecular mechanisms of action. This includes assessing its binding affinity to key proteins and receptors, its potential to induce oxidative stress, and its effects on gene expression related to toxicological pathways. jst.go.jprsc.org

Table 2: Key Toxicological Endpoints Requiring Investigation

Biological SystemEndpoint of ConcernRationale based on Related CompoundsStatus for this compound
Aquatic AlgaeGrowth Inhibition (EC50)Base of the aquatic food web; sensitive to contaminants.Data Lacking
Aquatic Invertebrates (e.g., Daphnia)Immobilization, Reproduction (LC50)Key indicator species in ecotoxicology.Data Lacking
FishDevelopmental Toxicity, Thyroid Disruption, Bioaccumulation Factor (BCF)OH-PBDEs are known to bioaccumulate and affect thyroid function in vertebrates. nih.govData Lacking
Avian SpeciesReproductive Success, Eggshell ThinningTop predators susceptible to biomagnification.Data Lacking
In Vitro Cell ModelsReceptor Binding (Thyroid, Estrogen), Genotoxicity, Neurotoxicity oup.comElucidates mechanisms of action and potential human health relevance. oup.comData Lacking

Development of Sustainable Synthetic Routes and Remediation Technologies

Currently, there are no established, sustainable methods for synthesizing this compound for use as an analytical standard. The lack of pure reference material is a major barrier to all research on this compound. researchgate.net Similarly, no remediation strategies have been developed to address potential environmental contamination.

Future research should focus on:

Green Synthesis Routes : Developing efficient, environmentally friendly synthetic methods to produce this isomer with high purity. This would enable its use as a certified reference standard for analytical and toxicological studies. researchgate.net

Bioremediation and Biodegradation Studies : Investigating the potential for microorganisms (bacteria, fungi) to degrade this compound. Studies on other brominated compounds have shown that reductive debromination can occur in anaerobic sediments. nih.gov Identifying microbial strains or consortia capable of breaking the ether bond or removing bromine atoms would be a crucial first step.

Advanced Oxidation Processes (AOPs) : Evaluating the efficacy of AOPs, such as ozonation, UV/H₂O₂, or photocatalysis, for the destruction of this compound in water and wastewater. Photochemical decomposition has been shown to be a potential degradation pathway for other OH-PBDEs. nih.govresearchgate.net

Advanced Analytical Approaches for Isomer-Specific Characterization and Long-Term Monitoring

The detection and quantification of this compound in complex environmental and biological matrices present a significant analytical challenge. The presence of numerous other PBDE and OH-PBDE isomers complicates separation and identification. nih.gov

Key priorities for analytical method development are:

Isomer-Specific Chromatography : Developing and validating high-resolution chromatographic methods, such as gas chromatography or liquid chromatography coupled with high-resolution mass spectrometry (GC-HRMS, LC-HRMS), to separate this specific isomer from other structurally similar compounds. nih.govresearchgate.net

Sensitive Detection : Optimizing mass spectrometry techniques to achieve the low limits of detection required for monitoring trace levels in environmental samples like water, sediment, and biota, as well as in human tissues. researchgate.net

Long-Term Monitoring Programs : Once robust analytical methods are established, initiating long-term monitoring programs to assess the spatial and temporal trends of this compound in the environment and to identify potential hotspots of contamination.

The complete absence of data for this compound underscores a critical need for foundational research. Addressing these identified gaps is essential for a comprehensive understanding of the environmental risks posed by the broader class of hydroxylated PBDEs.

Q & A

Q. What are the optimal synthetic routes for 2,3,6-Tribromo-5-(2,4,5-tribromophenoxy)phenol, and how can its purity be validated?

  • Methodological Answer: Synthesis typically involves stepwise bromination and etherification. First, brominate phenol to 2,4,5-tribromophenol (via electrophilic substitution using Br₂/FeBr₃), then couple it with a tribrominated phenol derivative under Ullmann or nucleophilic aromatic substitution conditions . Purity validation requires HPLC-MS (to confirm molecular weight) and ¹H/¹³C NMR (to verify substitution patterns). Recrystallization in toluene or dichloromethane improves purity, monitored by thin-layer chromatography (TLC) .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer: X-ray crystallography resolves the spatial arrangement of bromine atoms and the phenoxy linkage . For spectroscopic analysis:
  • ¹H NMR : Aromatic protons adjacent to bromines show deshielding (δ 7.2–7.8 ppm).
  • ¹³C NMR : Carbons bonded to bromines appear at δ 115–125 ppm.
  • FT-IR : C-Br stretches at 550–650 cm⁻¹ and phenolic O-H at 3200–3600 cm⁻¹ .
    High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₂H₅Br₆O₂) .

Advanced Research Questions

Q. What strategies mitigate bromine displacement or debromination during synthesis, and how are competing reaction pathways controlled?

  • Methodological Answer: Bromine displacement is minimized by using low-temperature conditions (0–5°C) and non-polar solvents (e.g., CCl₄) to reduce nucleophilic attack . Competing pathways (e.g., over-bromination) are controlled via stoichiometric regulation of Br₂ and catalysts (e.g., FeBr₃ vs. AlBr₃ for regioselectivity). Kinetic monitoring via in-situ Raman spectroscopy helps track intermediate formation .

Q. How does the bromination pattern influence the compound’s cytotoxicity and interaction with biological targets such as enzymes or membranes?

  • Methodological Answer: The ortho and para bromine positions enhance electrophilicity, enabling covalent binding to cysteine residues in proteins (e.g., glutathione reductase). Cytotoxicity assays (MTT or LDH release) in HEK-293 cells reveal IC₅₀ values <10 μM, linked to oxidative stress (measured via ROS probes like DCFH-DA) . Comparative studies with 2,4,6-tribromophenol show higher bioactivity due to increased lipophilicity (logP ~6.99), favoring membrane permeation .

Q. What computational models predict the environmental persistence and degradation pathways of this compound?

  • Methodological Answer: Density functional theory (DFT) calculates bond dissociation energies (BDEs) for C-Br bonds (~65–75 kcal/mol), indicating resistance to hydrolytic degradation. Molecular docking predicts binding affinity to cytochrome P450 enzymes (e.g., CYP2E1), suggesting potential metabolic debromination. Environmental half-life (t₁/₂) in soil is modeled using EPI Suite, showing >60 days persistence under aerobic conditions .

Key Research Challenges

  • Synthetic Reproducibility: Minor variations in bromination conditions (e.g., solvent polarity) yield regioisomers, complicating purification .
  • Toxicity Mechanisms: Disentangling ROS-mediated toxicity from direct protein adduct formation requires proteomic profiling (e.g., SILAC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.